molecular formula C7H8ClNO B1282501 (3-Amino-4-chlorophenyl)methanol CAS No. 104317-94-4

(3-Amino-4-chlorophenyl)methanol

Cat. No.: B1282501
CAS No.: 104317-94-4
M. Wt: 157.6 g/mol
InChI Key: XKGOGOLMEYUITI-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position

Scientific Research Applications

(3-Amino-4-chlorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Handling of “(3-Amino-4-chlorophenyl)methanol” should be done with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, appropriate measures should be taken .

Future Directions

The future directions for the use of “(3-Amino-4-chlorophenyl)methanol” are not clear from the available information. It’s worth noting that this compound is available for purchase from various chemical suppliers, suggesting that it may be used in various chemical reactions or as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 3-nitro-4-chlorobenzyl alcohol using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative reducing agents and optimized reaction conditions to improve the overall cost-effectiveness and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding (3-Aminophenyl)methanol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-chlorophenyl)methanol: Similar structure but with different positions of the amino and chlorine groups.

    (2-Amino-4-chlorophenyl)methanol: Another isomer with the amino group at the 2-position.

    (3-Amino-4-bromophenyl)methanol: Similar compound with a bromine atom instead of chlorine.

Uniqueness

(3-Amino-4-chlorophenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the benzene ring provides distinct properties compared to its isomers and analogs .

Properties

IUPAC Name

(3-amino-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGOGOLMEYUITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545570
Record name (3-Amino-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-94-4
Record name (3-Amino-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-4-chlorophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 100 mL flask was charged with (4-chloro-3-nitrophenyl)methanol (commercially available from Acros; 1.0 g, 5.5 mmol), ammonium formate (1.4 g, 22 mmol), and iron powder (1.2 g, 22 mmol). Toluene (15 mL) and water (15 mL) were added to the flask and the mixture was heated to reflux for 4 hours, after which time, the mixture was filtered through a plug of Celite. The supernatant was washed with ethyl acetate (3×50 ml). The combined organic solution was washed with water (100 ml), saturated sodium chloride solution (100 ml), dried over anhydrous sodium sulfate and filtered. The organic solvent was removed on a rotary evaporator under reduced pressure to yield (3-amino-4-chlorophenyl)methanol (0.74 g, 85% yield). The material was used without further purification. 1H-NMR (400 MHz, CDCl3) δ 6.88 (d, 1H), 6.56 (d, 1H), 6.40 (s, 1H), 5.85 (bs, 2H), 5.39 (bs, 1H), 5.85 (bs, 1H), 4.79 (s, 2H): MS (EI): 158 (MH+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.4 g
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reactant
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15 mL
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15 mL
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solvent
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Quantity
1.2 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of (4-chloro-3-nitro-phenyl)-methanol (4.96 g, 26.4 mmol) in MeOH (60 mL) and conc HCl (22 ml) was added iron powder (4.43 g, 3 eq) in portions. The mixture was then heated at reflux (65° C.) for 6 h, cooled and poured on ice water. The solution was neutralised with dilute NaOH and filtered. The filtrate was extracted with EA several times. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. The product was recovered as a greyish solid (3.8 g, 92%).
Quantity
4.96 g
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reactant
Reaction Step One
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Quantity
60 mL
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solvent
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22 mL
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solvent
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4.43 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

1-[2-chloro-5-(hydroxymethyl)phenyl]-4-hydroxy-6-methylpyridin-2(1H)-one (from step 2) (3.5 g, 13.2 mmol) was taken up in DMF (10 ml) and cooled to 0° C. 2,4-Difluorobenzyl bromide (1.7 ml, 13.2 mmol) and K2CO3 (1.8 g, 13.2 mmol) were added and the reaction stirred for 6 hours. The reaction was worked up by adding saturated NaHCO3 (aq.) and extracting with ethyl acetate. The ethyl acetate extraction was washed with water, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and dried over Na2SO4, filtered, and the solvent removed in vacuo. The product was obtained in 83% crude yield and carried through to the next step as a brown oil. LC/MS, tr=2.48 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min with detection 254 nm, at 50° C.). ES-MS m/z 392 (M+H). ES-HRMS m/z 392.0853 (M+H calcd for C20H17ClF2NO3 requires 392.0860).
Name
1-[2-chloro-5-(hydroxymethyl)phenyl]-4-hydroxy-6-methylpyridin-2(1H)-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
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reactant
Reaction Step Two
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Quantity
1.8 g
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reactant
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0 (± 1) mol
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10 mL
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